1-(2-Amino-5-bromo-4-fluorophenyl)ethanone
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Overview
Description
1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H7BrFNO. It is a yellow solid at room temperature and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Amino-5-bromo-4-fluorophenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 2-amino-5-bromo-4-fluoroacetophenone with ethanone under specific conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-bromo-4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-Amino-5-bromo-4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorophenyl)ethanone: Similar in structure but lacks the bromine atom.
2-Bromo-4′-fluoroacetophenone: Similar but with different positioning of the amino group.
Uniqueness
1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
1-(2-Amino-5-bromo-4-fluorophenyl)ethanone, also known as a derivative of phenylketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H8BrF N2O
- Molecular Weight : 232.05 g/mol
- CAS Number : 1934470-94-6
Synthesis
The synthesis of this compound typically involves the bromination and fluorination of an appropriate phenyl precursor followed by amination. The synthetic route can vary based on the desired yield and purity, often utilizing methods such as nucleophilic substitution or electrophilic aromatic substitution.
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that compounds with similar structures show significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds range from 15.625 to 125 μM, demonstrating their potential as antimicrobial agents .
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds related to this compound have been evaluated for their cytotoxic effects on human lung (A549) and cervical (HeLa) cancer cells. The most active derivatives were found to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Protein Synthesis Inhibition : Similar compounds have demonstrated the ability to inhibit protein synthesis pathways, leading to bactericidal effects .
- Apoptosis Induction : The compound can trigger programmed cell death through caspase-dependent pathways in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .
Case Studies
- Antibacterial Study :
- Cytotoxicity Evaluation :
Data Summary
Properties
IUPAC Name |
1-(2-amino-5-bromo-4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKAIVUMHVLUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934470-94-6 |
Source
|
Record name | 1-(2-amino-5-bromo-4-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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